molecular formula C11H14 B14136613 Bicyclo[4.4.1]undeca-1,5,8-triene CAS No. 88816-30-2

Bicyclo[4.4.1]undeca-1,5,8-triene

Cat. No.: B14136613
CAS No.: 88816-30-2
M. Wt: 146.23 g/mol
InChI Key: WISVDKQUZGBNBF-UHFFFAOYSA-N
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Description

Bicyclo[4.4.1]undeca-1,5,8-triene: is a bicyclic hydrocarbon with the molecular formula C11H14 It is characterized by its unique structure, which includes two fused rings and three double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,5,8-triene typically involves the use of catalytic systems. One common method is the rhodium-catalyzed reaction, which facilitates the formation of the bicyclic structure through a series of steps including homocoupling of terminal alkynes and subsequent annulation . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of catalytic synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.4.1]undeca-1,5,8-triene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds to single bonds, altering the compound’s structure.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes.

Scientific Research Applications

Chemistry: Bicyclo[4.4.1]undeca-1,5,8-triene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is being explored.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Bicyclo[4.4.1]undeca-1,5,8-triene exerts its effects involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Uniqueness: Bicyclo[4.4.1]undeca-1,5,8-triene is unique due to its specific arrangement of double bonds and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88816-30-2

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

bicyclo[4.4.1]undeca-1,5,8-triene

InChI

InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,7-8H,3-6,9H2

InChI Key

WISVDKQUZGBNBF-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CC=CCC(=C1)C2

Origin of Product

United States

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